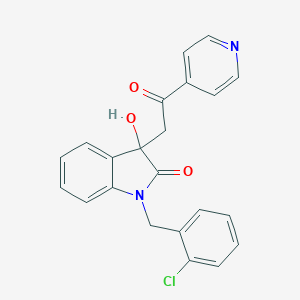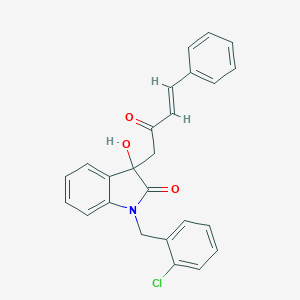![molecular formula C21H20BrNO4 B214439 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214439.png)
1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that is synthesized in the laboratory for scientific research purposes. This compound belongs to the class of indole derivatives and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its anticancer and anti-inflammatory effects by inhibiting the activity of various enzymes involved in these processes. The compound has also been shown to interfere with viral replication by inhibiting the activity of viral enzymes.
Biochemical and Physiological Effects:
1-Allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. The compound has also been shown to exhibit low toxicity towards normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for further research studies. However, the compound is not readily available commercially, and its synthesis requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research on 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One of the potential applications of this compound is in the development of anticancer drugs. Further studies are needed to elucidate the mechanism of action of the compound and its potential use in combination therapy. The compound can also be further studied for its potential use as a fluorescent probe in biological imaging. Lastly, more efficient and scalable synthesis methods can be developed to make the compound more readily available for research studies.
Conclusion:
In conclusion, 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a promising compound for scientific research purposes. Its potential therapeutic applications, low toxicity towards normal cells, and fluorescent properties make it a promising candidate for further research studies. However, more studies are needed to fully understand the mechanism of action of the compound and its potential use in various applications.
Méthodes De Synthèse
The synthesis of 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,3-dihydro-2H-indol-2-one with allyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-Allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties in various in vitro and in vivo studies. The compound has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Nom du produit |
1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C21H20BrNO4 |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C21H20BrNO4/c1-3-11-23-18-10-7-15(22)12-17(18)21(26,20(23)25)13-19(24)14-5-8-16(9-6-14)27-4-2/h3,5-10,12,26H,1,4,11,13H2,2H3 |
Clé InChI |
PXYUSGVDHQUAQM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214356.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214358.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214359.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214360.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214361.png)
![1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214362.png)



![1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214367.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214369.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214371.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214372.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214377.png)